N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-N'-(2-nitrophenyl)ethane-1,2-diamine
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Overview
Description
N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . The resulting intermediate is then further reacted with appropriate reagents to introduce the nitro group and the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials, including polymers and energetic materials.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may also contribute to the compound’s activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but with different functional groups and applications.
4-Amino-1,2,5-oxadiazol-3-yl derivatives: Share the oxadiazole ring but differ in other substituents and properties.
Properties
Molecular Formula |
C13H17N5O4 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-N'-(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H17N5O4/c1-10-13(17-22-16-10)21-9-8-14-6-7-15-11-4-2-3-5-12(11)18(19)20/h2-5,14-15H,6-9H2,1H3 |
InChI Key |
BLKKBTRIZZEWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCNCCNC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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